3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and a methylisoxazolo-pyridine carboxamide structure. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of the fluorinated pyridine core. One common method involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles, followed by further functionalization to introduce the methoxypropyl and methylisoxazolo groups . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions to form corresponding fluorinated phenols.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced chemical and physical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxypropyl and methylisoxazolo groups can modulate its pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-(2-FLUOROPHENYL)-N~4~-(3-METHOXYPROPYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other fluorinated pyridines and isoxazoles. These compounds share structural similarities but may differ in their chemical and biological properties. For example:
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substituents that can affect its reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine: A fluorinated pyridine with multiple fluorine atoms and azido groups, used in different chemical reactions and applications.
Properties
Molecular Formula |
C18H18FN3O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18FN3O3/c1-11-10-13(17(23)20-8-5-9-24-2)15-16(22-25-18(15)21-11)12-6-3-4-7-14(12)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,20,23) |
InChI Key |
VGFZPXUGTCGLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NCCCOC |
Origin of Product |
United States |
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